molecular formula C15H9ClO4S B5529415 [3-(thiophene-2-carbonyl)-1-benzofuran-5-yl] 2-chloroacetate

[3-(thiophene-2-carbonyl)-1-benzofuran-5-yl] 2-chloroacetate

Cat. No.: B5529415
M. Wt: 320.7 g/mol
InChI Key: RKKDEYVFZYRWJR-UHFFFAOYSA-N
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Description

[3-(Thiophene-2-carbonyl)-1-benzofuran-5-yl] 2-chloroacetate is a complex organic compound that features a benzofuran ring fused with a thiophene ring and a chloroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(thiophene-2-carbonyl)-1-benzofuran-5-yl] 2-chloroacetate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene ring, followed by further reactions to introduce the benzofuran and chloroacetate groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

[3-(Thiophene-2-carbonyl)-1-benzofuran-5-yl] 2-chloroacetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloroacetate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[3-(Thiophene-2-carbonyl)-1-benzofuran-5-yl] 2-chloroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(thiophene-2-carbonyl)-1-benzofuran-5-yl] 2-chloroacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Thiophene-2-carbonyl)-1-benzofuran-5-yl] 2-chloroacetate is unique due to its combination of a thiophene ring, benzofuran ring, and chloroacetate group. This unique structure imparts specific chemical and biological properties that are not found in simpler thiophene or benzofuran derivatives.

Properties

IUPAC Name

[3-(thiophene-2-carbonyl)-1-benzofuran-5-yl] 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO4S/c16-7-14(17)20-9-3-4-12-10(6-9)11(8-19-12)15(18)13-2-1-5-21-13/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKDEYVFZYRWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=COC3=C2C=C(C=C3)OC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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